1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride
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Overview
Description
1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride is a complex organic compound with a unique structure that combines elements of imidazole and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure the correct formation of the imidazo-oxazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,13b-Dihydrodibenz(b,f)imidazo(1,5-d)(1,4)oxazepin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole Derivatives: These compounds share a similar imidazole core and exhibit various
Properties
CAS No. |
80012-47-1 |
---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
13-oxa-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride |
InChI |
InChI=1S/C15H13N3O.ClH/c16-15-17-9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)18(12)15;/h1-8,12H,9H2,(H2,16,17);1H |
InChI Key |
WXQHVNUXGORSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4=CC=CC=C4N2C(=N1)N.Cl |
Origin of Product |
United States |
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